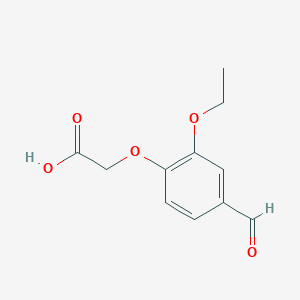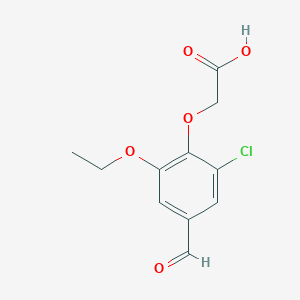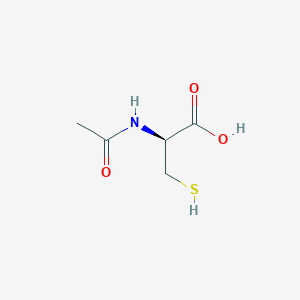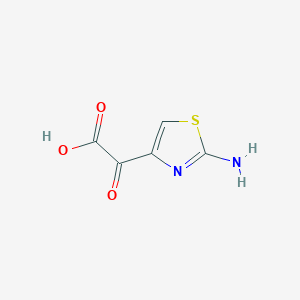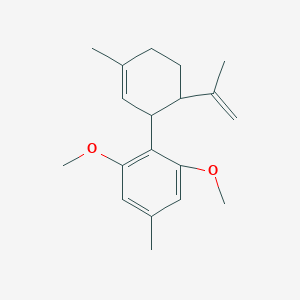
1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
Overview
Description
This compound is also known as Methyleugenol . It has the molecular formula C11H14O2 and a molecular weight of 178.2277 . It is also referred to by other names such as Benzene, 1,2-dimethoxy-4-(2-propenyl)-, Benzene, 4-allyl-1,2-dimethoxy-, and Eugenol methyl ether .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.05g/mL at 25°C (lit.), a melting point of 98-100°C (lit.), a boiling point of 262-264°C (lit.), and a refractive index of n20/D 1.568 (lit.) . It also has a vapor pressure of 0.011mmHg at 25°C .Scientific Research Applications
Monoterpenoid Research
This compound is classified as a monoterpenoid , which are naturally occurring chemical compounds known for their aromatic qualities and potential therapeutic properties. Research in this field explores the use of monoterpenoids in developing new fragrances and flavors, as well as their role in traditional and alternative medicines.
Organic Synthesis
In the realm of organic chemistry, this compound can be utilized in the synthesis of complex molecules. Its structure, featuring multiple functional groups, makes it a versatile starting material or intermediate for constructing larger, more complex organic compounds .
Medicinal Chemistry
The unique structure of this compound suggests potential applications in medicinal chemistry. Researchers might investigate its binding affinity to various biological targets, which could lead to the development of new pharmaceuticals or therapeutic agents .
Analytical Chemistry
In analytical chemistry, this compound’s distinct retention indexes make it valuable for chromatographic studies. It can serve as a reference standard in gas chromatography, aiding in the identification and quantification of similar compounds .
Safety and Hazards
This compound is a potential carcinogen and is classified as a suspected carcinogen Carc.2 . It has a low concentration anesthetic effect and may have inhibitory effects on the respiratory system. It should be handled with appropriate protective equipment as it has the potential to irritate the eyes and skin. It is also flammable and should be kept away from open flames and heat sources .
Mechanism of Action
Target of Action
The compound 1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene is a type of monoterpenoid . Monoterpenoids are a class of terpenes that consist of two isoprene units and have the molecular formula C10H16. They are often found in essential oils and are known to have various biological activities .
Mode of Action
Monoterpenoids are known to interact with a variety of biological targets, including ion channels, receptors, and enzymes, which can lead to changes in cellular function .
Biochemical Pathways
Monoterpenoids are known to be involved in a variety of biological processes, including inflammation, metabolism, and cell signaling .
Pharmacokinetics
The physicochemical properties of monoterpenoids suggest that they may be readily absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Monoterpenoids are known to have various biological activities, including anti-inflammatory, antioxidant, and analgesic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its bioavailability and efficacy. Additionally, factors such as temperature and pH can influence its stability .
properties
IUPAC Name |
1,3-dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHJMVMWPKLUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)




